molecular formula C21H26N2O3S B2905691 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide CAS No. 951472-49-4

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide

Cat. No. B2905691
CAS RN: 951472-49-4
M. Wt: 386.51
InChI Key: DPAMYGWJBQEDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide, also known as BQS, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. BQS is a synthetic molecule that has been extensively studied for its biological activities, including its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting the activity of this enzyme, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide has been shown to exhibit anti-inflammatory and antioxidant properties. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, making it a potential candidate for use in drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide in lab experiments is its potent antitumor activity. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide has been shown to exhibit activity against a range of cancer cell lines, making it a valuable tool for researchers investigating the mechanisms of cancer growth and proliferation. However, one of the limitations of using N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide in lab experiments is its potential toxicity. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide has been shown to exhibit cytotoxic effects in some cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide. One potential direction is the development of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide-based anticancer drugs. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer treatments. Another potential direction is the investigation of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide as a tool for drug discovery. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide has been shown to inhibit the activity of certain enzymes that are involved in drug metabolism, making it a valuable tool for researchers investigating drug interactions and metabolism. Finally, further studies are needed to fully understand the mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide involves the condensation of 1,2,3,4-tetrahydroquinoline-6-carbaldehyde with 4-ethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then reacted with butylamine to yield the final product, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide. The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide is a complex process that requires careful attention to detail to ensure that the final product is of high purity and quality.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the primary applications of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide is in the field of medicinal chemistry, where it has been investigated for its potential use as a drug candidate. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzenesulfonamide has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-3-5-14-23-20-12-9-18(15-17(20)8-13-21(23)24)22-27(25,26)19-10-6-16(4-2)7-11-19/h6-7,9-12,15,22H,3-5,8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAMYGWJBQEDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.